molecular formula C16H8F2N4O B5871622 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Katalognummer B5871622
Molekulargewicht: 310.26 g/mol
InChI-Schlüssel: ONASAVFDGPAFGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as ODQ, is a chemical compound that has been widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC).

Wirkmechanismus

5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine inhibits sGC by binding to the heme group of the enzyme and preventing the conversion of GTP to cGMP. This results in a decrease in cGMP levels and downstream signaling pathways. 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a reversible inhibitor, and its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects:
5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In cardiovascular research, 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to inhibit the vasodilatory effects of nitric oxide (NO), which is produced by sGC in response to various stimuli. In cancer research, 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to inhibit the growth and metastasis of cancer cells by blocking sGC-cGMP signaling. In inflammation research, 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to inhibit the production of pro-inflammatory cytokines by macrophages.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine in lab experiments is its potency and selectivity for sGC. This allows researchers to specifically target the sGC-cGMP signaling pathway without affecting other signaling pathways. However, one of the main limitations of using 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to have off-target effects on other enzymes, such as phosphodiesterase (PDE), which can complicate data interpretation.

Zukünftige Richtungen

There are many future directions for research involving 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine. One area of interest is the development of more potent and selective sGC inhibitors that can overcome the limitations of 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine. Another area of interest is the use of 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine in combination with other drugs or therapies to enhance their efficacy. Additionally, there is interest in studying the role of sGC-cGMP signaling in other physiological and pathological conditions, such as neurological disorders and infectious diseases.

Synthesemethoden

The synthesis of 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluorophenyl-3-oxobutanoate. The resulting product is then reacted with hydrazine hydrate in the presence of glacial acetic acid to form 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine. The yield of 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is typically around 50%.

Wissenschaftliche Forschungsanwendungen

5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been widely used in scientific research as a potent and selective inhibitor of sGC. sGC is an enzyme that catalyzes the conversion of GTP to cGMP, which is a key second messenger molecule involved in many physiological processes. 5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has been used to study the role of sGC-cGMP signaling in a variety of physiological and pathological conditions, including cardiovascular diseases, inflammation, and cancer.

Eigenschaften

IUPAC Name

5,6-bis(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N4O/c17-11-5-1-9(2-6-11)13-14(10-3-7-12(18)8-4-10)20-16-15(19-13)21-23-22-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASAVFDGPAFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.